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Introduction
Stress-induced hyperarousal is a key feature of several anxiety and stress-related disorders.

The orexin (hypocretin) system, particularly the orexin-1 receptor (OXR1), plays a significant

role in regulating arousal, wakefulness, and the body's response to stress. ACT-335827 is a

potent and selective OXR1 antagonist that is orally available and penetrates the brain.[1][2]

Unlike dual orexin receptor antagonists, ACT-335827 has been shown to reduce fear and

compulsive behaviors in animal models without inducing sedation, making it a valuable tool for

investigating the role of OXR1 in stress-induced hyperarousal.[1][2] These application notes

provide detailed protocols for using ACT-335827 in key preclinical models of stress-induced

hyperarousal.

Mechanism of Action
ACT-335827 is a selective antagonist of the orexin-1 receptor (OXR1). Orexin A, an

endogenous neuropeptide, binds to OXR1, a G-protein coupled receptor (GPCR), primarily

activating the Gq signaling pathway. This leads to the activation of phospholipase C (PLC),

which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results
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in increased neuronal excitability in brain regions associated with stress and arousal, such as

the amygdala. By blocking OXR1, ACT-335827 inhibits these downstream signaling events,

thereby attenuating the physiological and behavioral responses to stress.

Data Presentation
In Vitro Receptor Binding and Functional Activity

Parameter OXR1 OXR2
Selectivity
(OXR2/OXR1)

Reference

IC50 (nM) 6 417 ~70-fold [3]

Kb (nM) 41 560 ~14-fold [3]

In Vivo Efficacy in Preclinical Models of Stress-Induced
Hyperarousal

Model Species
Dose (mg/kg,
p.o.)

Key Findings Reference

Fear-Potentiated

Startle
Rat 30, 100, 300

Dose-

dependently

decreased fear-

potentiated

startle response.

[3][4]

Schedule-

Induced

Polydipsia

Rat 300

Reduced

excessive water

intake in a model

of compulsive

behavior.

[4]

Stress-Induced

Hyperthermia
Rat 100, 300

Attenuated the

rise in body

temperature in

response to

stress.

[3]
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Experimental Protocols
Fear-Potentiated Startle (FPS) in Rats
This protocol is designed to assess the effect of ACT-335827 on a conditioned fear response.

Materials:

ACT-335827

Vehicle (e.g., 0.5% methylcellulose in water)

Startle response measurement system (e.g., SR-LAB, San Diego Instruments)

Male Wistar rats (250-300 g)

Procedure:

Habituation (Day 1): Place each rat in the startle chamber for a 5-minute acclimation period.

Present a series of acoustic startle stimuli (e.g., 105 dB white noise for 40 ms) to establish a

baseline startle response.

Conditioning (Day 2): Place the rats back in the same startle chambers. After a 3-minute

acclimation period, present a conditioned stimulus (CS), such as a light, for 3.7 seconds. Co-

terminate the CS with a mild footshock (unconditioned stimulus, US; e.g., 0.5 mA for 500

ms). Repeat this pairing 10 times with a variable inter-trial interval (average 2 minutes).

Treatment and Testing (Day 3):

Administer ACT-335827 (30, 100, or 300 mg/kg) or vehicle orally 60 minutes before

testing.

Place the rat in the startle chamber.

The test session consists of three trial types presented in a randomized order:

Noise-alone trials: The acoustic startle stimulus is presented without the CS.
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CS-Noise trials: The acoustic startle stimulus is presented during the last 40 ms of the

3.7-second CS presentation.

CS-alone trials: The CS is presented without the acoustic startle stimulus to measure

freezing behavior (optional).

Record the startle amplitude for each trial.

Data Analysis:

Calculate the fear-potentiated startle as the percentage increase in startle amplitude in CS-

Noise trials compared to Noise-alone trials: ((Startle amplitude on CS-Noise trials - Startle

amplitude on Noise-alone trials) / Startle amplitude on Noise-alone trials) * 100. Compare the

fear-potentiated startle between the vehicle and ACT-335827 treated groups using an

appropriate statistical test (e.g., ANOVA followed by post-hoc tests).

Schedule-Induced Polydipsia (SIP) in Rats
This protocol assesses the effect of ACT-335827 on compulsive-like behavior.

Materials:

ACT-335827

Vehicle

Operant conditioning chambers equipped with a food pellet dispenser and a water bottle

connected to a lickometer.

Male Wistar rats, food-deprived to 85% of their free-feeding body weight.

Procedure:

Acquisition of SIP:

For 20-30 daily sessions, place the food-deprived rats in the operant chambers for 1 hour.
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Deliver food pellets (45 mg) on a fixed-time 60-second (FT-60) schedule, meaning one

pellet is delivered every 60 seconds regardless of the rat's behavior.

Water is freely available from the water bottle.

Record the number of licks and the volume of water consumed in each session. Rats that

consistently drink large amounts of water (e.g., >15 ml) are considered to have acquired

SIP.

Treatment and Testing:

Once stable SIP is established, administer ACT-335827 (300 mg/kg) or vehicle orally 60

minutes before the SIP session.

Conduct the SIP session as described above.

Record water intake and the number of licks.

Data Analysis:

Compare the total volume of water consumed and the number of licks between the vehicle and

ACT-335827 treated groups using a t-test or ANOVA.

Stress-Induced Hyperthermia (SIH) in Rats
This protocol measures the anxiolytic-like effect of ACT-335827 on a physiological stress

response.

Materials:

ACT-335827

Vehicle

Rectal thermometer for rodents.

Male Wistar rats.

Procedure:
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Acclimation: House rats individually for at least one week before the experiment to minimize

social stress. Handle the rats daily to habituate them to the procedure.

Treatment: Administer ACT-335827 (100 or 300 mg/kg) or vehicle orally 60 minutes before

the first temperature measurement.

Temperature Measurement:

Gently restrain the rat and measure its rectal temperature (T1). This initial measurement

acts as the stressor.

Return the rat to its home cage.

After 10 minutes, measure the rectal temperature again (T2).

Data Analysis:

Calculate the stress-induced hyperthermia (ΔT) as the difference between the two

temperature readings (ΔT = T2 - T1).

Compare the ΔT between the vehicle and ACT-335827 treated groups using an

appropriate statistical test (e.g., ANOVA).
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Caption: Orexin-1 receptor signaling in stress-induced hyperarousal.
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Caption: Experimental workflow for fear conditioning studies.
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Caption: Logic of the Schedule-Induced Polydipsia model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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